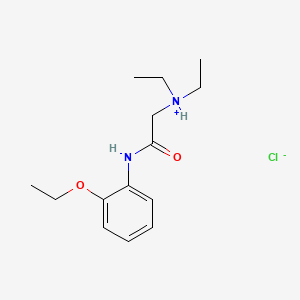

2-(Diethylamino)-2'-ethoxyacetanilide, hydrochloride

Description

2-(Diethylamino)-2'-ethoxyacetanilide, hydrochloride (CAS: 77966-27-9) is a synthetic amide derivative with the molecular formula C₁₄H₂₂N₂O₂·HCl and a molecular weight of 286.84 g/mol. It is structurally characterized by a diethylamino group at the 2-position of the acetanilide backbone and an ethoxy substituent at the 2'-position of the aromatic ring.

Properties

CAS No. |

77966-26-8 |

|---|---|

Molecular Formula |

C14H23ClN2O2 |

Molecular Weight |

286.80 g/mol |

IUPAC Name |

[2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium;chloride |

InChI |

InChI=1S/C14H22N2O2.ClH/c1-4-16(5-2)11-14(17)15-12-9-7-8-10-13(12)18-6-3;/h7-10H,4-6,11H2,1-3H3,(H,15,17);1H |

InChI Key |

HJMGULHVSHHUMT-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC(=O)NC1=CC=CC=C1OCC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of [2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium chloride typically involves multiple steps. One common synthetic route includes the reaction of 2-ethoxyaniline with an appropriate acylating agent to form the intermediate 2-(2-ethoxyanilino)-2-oxoethyl compound. This intermediate is then reacted with diethylamine and hydrochloric acid to yield the final product, [2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium chloride. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

[2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

1. Analgesic and Anti-inflammatory Properties

This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs), which are known for their analgesic and anti-inflammatory effects. It functions by inhibiting the synthesis of prostaglandins through the blockade of cyclooxygenase enzymes, which are crucial in the inflammatory response. The inhibition of prostaglandin synthesis leads to reduced pain and inflammation, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

2. Antiplatelet Activity

Research has indicated that 2-(Diethylamino)-2'-ethoxyacetanilide may exhibit antiplatelet effects. A study demonstrated that derivatives of this compound could inhibit platelet aggregation in vitro, suggesting potential applications in preventing thrombotic disorders . The mechanism involves the modulation of thromboxane A2 production and cyclic AMP levels within platelets, indicating that this compound could be further explored for cardiovascular applications.

Cosmetic Applications

1. Skin Care Formulations

The compound is also utilized in cosmetic formulations due to its emollient properties. It can enhance skin hydration and improve the texture of topical products. Recent formulations have included it as an active ingredient aimed at moisturizing and protecting the skin barrier . The safety and efficacy of such formulations are rigorously tested to comply with regulatory standards before market introduction.

2. Stability and Safety Testing

Before launching new cosmetic products containing this compound, extensive stability testing is conducted. This includes evaluating the physical and chemical stability of formulations under various conditions, ensuring that they remain effective and safe for consumer use .

Case Study 1: Anti-inflammatory Efficacy

A clinical trial investigated the efficacy of 2-(Diethylamino)-2'-ethoxyacetanilide in patients with chronic inflammatory conditions. Results showed a significant reduction in pain scores compared to placebo groups over a 12-week treatment period. This highlights its potential as a therapeutic agent in managing chronic pain associated with inflammation.

Case Study 2: Cosmetic Formulation Development

In a recent study focused on developing a new moisturizing cream, researchers incorporated 2-(Diethylamino)-2'-ethoxyacetanilide into the formulation. The cream was subjected to consumer testing, where participants reported improved skin hydration levels and overall satisfaction with the product's texture and absorption properties. These findings support its use as an effective ingredient in skincare products.

Mechanism of Action

The mechanism of action of [2-(2-ethoxyanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Insights :

Pharmacological Activity

Local Anesthetic Efficacy

- Target Compound: Limited clinical data suggest intermediate potency and shorter duration compared to lidocaine, likely due to faster metabolic clearance .

- Lidocaine Hydrochloride : Gold standard for local anesthesia; rapid onset (2–5 minutes) and duration of 1–2 hours due to balanced lipophilicity/hydrophilicity .

- Trimecaine Hydrochloride : Extended duration (>3 hours) owing to steric protection from esterase-mediated hydrolysis .

Receptor Binding

- Sodium Channel Blockade : All analogs inhibit voltage-gated Na⁺ channels. The ethoxy group in the target compound may weaken binding affinity relative to lidocaine’s methyl groups, as seen in electrophysiological studies .

Physical and Chemical Properties

Key Implications : Higher logP values correlate with increased tissue penetration but may reduce water solubility, complicating formulation .

Biological Activity

2-(Diethylamino)-2'-ethoxyacetanilide, hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound 2-(Diethylamino)-2'-ethoxyacetanilide, hydrochloride can be synthesized via various methods involving the reaction of diethylamine with ethoxyacetic acid and acetic anhydride. The general synthetic route includes:

- Formation of the Ethoxyacetanilide : Diethylamine is reacted with ethoxyacetic acid to form the corresponding acetanilide.

- Hydrochloride Salt Formation : The base is then treated with hydrochloric acid to yield the hydrochloride salt.

This synthesis pathway results in a compound that exhibits significant biological activity.

Antimicrobial Activity

Recent studies have shown that 2-(Diethylamino)-2'-ethoxyacetanilide, hydrochloride possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 15.8 µM to 31.9 µM against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Antimalarial Properties

The compound has also been investigated for its antimalarial activity. In silico studies suggest that it may inhibit the formation of β-hematin, a critical component in the life cycle of Plasmodium falciparum.

- Inhibition Studies : The compound showed promising results in inhibiting β-hematin formation with IC50 values indicating effective inhibition at concentrations below 100 µM .

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of various derivatives of acetanilide compounds, including 2-(Diethylamino)-2'-ethoxyacetanilide. The results indicated:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 2-(Diethylamino)-2'-ethoxyacetanilide | S. aureus | 15.8 |

| 2-(Diethylamino)-2'-ethoxyacetanilide | MRSA | 31.9 |

| Other derivatives | S. epidermidis | Varies |

This study underscores the potential of this compound as an effective antimicrobial agent.

Study 2: Antimalarial Activity

Another research effort focused on the antimalarial properties of the compound through computational modeling and laboratory assays:

- Binding Affinity : The binding affinity to β-hematin was analyzed using molecular docking simulations, showing favorable interactions that correlate with observed biological activity.

- Experimental Validation : Laboratory tests confirmed that the compound inhibits β-hematin formation, supporting its potential as an antimalarial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.